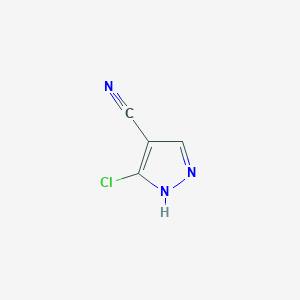
3-Propoxycarbonylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propoxycarbonylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with carboxyl groups The presence of the propoxycarbonyl group at the 3-position and the carboxylic acid group at the 2-position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxycarbonylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propoxycarbonylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Propoxycarbonylpyridine-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Propoxycarbonylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, it may act as a ligand for metal ions, forming complexes that can catalyze specific reactions. Additionally, its derivatives may modulate biological pathways, such as those involved in oxidative stress and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the propoxycarbonyl group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Has a carboxyl group at the 4-position, differing in the position of substitution.
Uniqueness
3-Propoxycarbonylpyridine-2-carboxylic acid is unique due to the presence of both the propoxycarbonyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3-propoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-6-15-10(14)7-4-3-5-11-8(7)9(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Clé InChI |
AIKRCYKLMVSRPT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(N=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


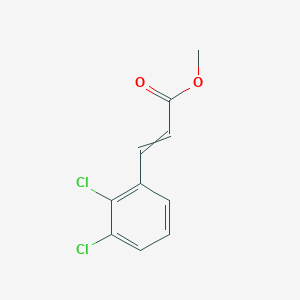
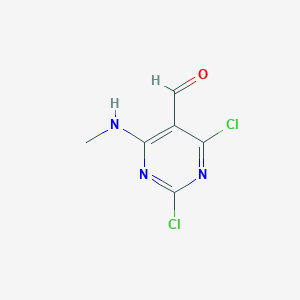

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)

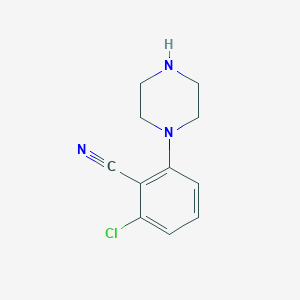


![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
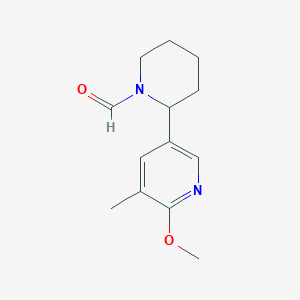
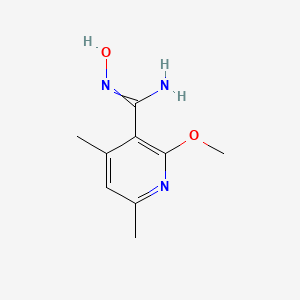
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)

